molecular formula C14H20ClNO2Si B8378947 2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate

2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate

Cat. No.: B8378947
M. Wt: 297.85 g/mol
InChI Key: CNYVFIKUIUSPCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate is an organic compound that features a unique combination of functional groups, including a chloro-substituted phenyl ring, a vinyl group, a carbamic acid ester, and a trimethylsilanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate can be achieved through a multi-step process. One common method involves the following steps:

    Preparation of 3-Chloro-4-vinyl-phenylamine: This intermediate can be synthesized via the nitration of 3-chloro-4-vinylbenzene, followed by reduction of the nitro group to an amine.

    Formation of Carbamic Acid Derivative: The 3-chloro-4-vinyl-phenylamine is then reacted with phosgene to form the corresponding isocyanate.

    Esterification: The isocyanate is subsequently reacted with 2-trimethylsilanyl-ethanol to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The chloro group can be reduced to a hydrogen atom, or the vinyl group can be hydrogenated to an ethyl group.

    Substitution: The chloro group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products

    Epoxides and Diols: From oxidation of the vinyl group.

    Ethyl Derivatives: From reduction of the vinyl group.

    Substituted Phenyl Derivatives: From nucleophilic substitution of the chloro group.

Scientific Research Applications

2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds due to its unique functional groups.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate depends on its specific application

    Vinyl Group: Can undergo polymerization or addition reactions.

    Chloro Group: Can participate in substitution reactions, altering the compound’s reactivity.

    Carbamic Acid Ester: Can form hydrogen bonds or undergo hydrolysis under certain conditions.

    Trimethylsilanyl Group: Provides steric protection and can be removed under specific conditions to reveal reactive sites.

Comparison with Similar Compounds

Similar Compounds

    (3-Chloro-4-vinyl-phenyl)-carbamic acid methyl ester: Similar structure but with a methyl ester instead of a trimethylsilanyl group.

    (3-Chloro-4-vinyl-phenyl)-carbamic acid ethyl ester: Similar structure but with an ethyl ester instead of a trimethylsilanyl group.

    (3-Chloro-4-vinyl-phenyl)-carbamic acid tert-butyl ester: Similar structure but with a tert-butyl ester instead of a trimethylsilanyl group.

Uniqueness

The presence of the trimethylsilanyl group in 2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate provides unique steric and electronic properties that can influence its reactivity and stability. This makes it distinct from other similar compounds and potentially more suitable for specific applications in organic synthesis and materials science.

Properties

Molecular Formula

C14H20ClNO2Si

Molecular Weight

297.85 g/mol

IUPAC Name

2-trimethylsilylethyl N-(3-chloro-4-ethenylphenyl)carbamate

InChI

InChI=1S/C14H20ClNO2Si/c1-5-11-6-7-12(10-13(11)15)16-14(17)18-8-9-19(2,3)4/h5-7,10H,1,8-9H2,2-4H3,(H,16,17)

InChI Key

CNYVFIKUIUSPCD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOC(=O)NC1=CC(=C(C=C1)C=C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-4-vinyl-phenylamine (3.4 g) in N,N-dimethylformamide (44 mL) containing diisopropylethylamine (5.8 mL) is added 1-[2-(trimethylsilyl)-ethoxycarbonyl-oxy]benzotriazole (7.1 g) and the mixture is stirred at room temperature under an atmosphere of argon for three days. The solution is then diluted with water and extracted three times with diethyl ether. The combined organic extracts are washed successively with water, saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting residue is chromatographed over silica gel (10% ethyl acetate in hexanes is used as the eluant) to provide the desired product as a yellow oil.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
44 mL
Type
solvent
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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